The synthesis of (S)-C33 involves several key steps. The initial approach begins with the preparation of the pyrazolo[3,4-d]pyrimidinone core. This is typically achieved through a multi-step synthetic route that may include:
Technical details regarding the synthesis often include the use of solvents, reaction conditions (temperature and time), and purification methods such as chromatography to isolate the final product .
The molecular structure of (S)-C33 can be described as follows:
The three-dimensional conformation can be analyzed using X-ray crystallography data, which provides insights into bond lengths and angles critical for understanding its biological activity .
(S)-C33 primarily acts through its inhibition of phosphodiesterase 9A. This inhibition leads to increased levels of cGMP in cardiac cells, which subsequently promotes various downstream effects:
These reactions are critical in mitigating cardiac hypertrophy and delaying heart failure progression in experimental models .
The mechanism of action for (S)-C33 involves its selective inhibition of PDE9A:
(S)-C33 has significant potential applications in scientific research and clinical settings:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7